![molecular formula C9H10N2O5S B2734696 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate CAS No. 467446-71-5](/img/structure/B2734696.png)
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate
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Overview
Description
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is a derivative of 8-Hydroxyquinoline-5-sulfonic acid . It is employed as a reagent for the determination of trace metals and as a pre and post-column reagent for fluorescence detection of metal ions .
Molecular Structure Analysis
The molecular structure of 8-Hydroxyquinoline-5-sulfonic acid, a close derivative, is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 225.221 . The InChI string representation isInChI=1S/C9H7NO4S/c11-7-3-4-8 (15 (12,13)14)6-2-1-5-10-9 (6)7/h1-5,11H, (H,12,13,14)
. Chemical Reactions Analysis
The formation of cocrystals of 8-Hydroxyquinoline-5-sulfonic acid with other compounds involves hydrogen bonding in the system . The frequency shifts observed in the system are due to the formation of these cocrystals .Physical And Chemical Properties Analysis
The physical and chemical properties of 8-Hydroxyquinoline-5-sulfonic acid include a molecular weight of 225.221 and solubility in water . The melting point is greater than 300 °C .Scientific Research Applications
Determination of Trace Metals
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is employed as a reagent for the determination of trace metals . This application is crucial in various fields such as environmental science, where it’s important to monitor the levels of trace metals in different samples.
Fluorescence Detection of Metal Ions
This compound is used as a pre-column and post-column reagent for fluorescence detection of metal ions . This is particularly useful in analytical chemistry for the detection and quantification of metal ions in various samples.
Spectroscopic and Electronic Properties Investigation
In a study, a solvent-assisted co-grinding method was used to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ). This was done to determine the spectroscopic and electronic properties of the compound .
Antimicrobial Applications
8-Hydroxyquinoline and its derivatives, including 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate, have shown a wide range of pharmacological activities such as antimicrobial effects . This makes them potential candidates for the development of new antimicrobial therapies.
Anticancer Applications
These compounds have also shown anticancer activities . They could potentially be used in the development of new cancer treatments.
Antiviral Applications
8-Hydroxyquinoline derivatives have demonstrated antiviral activities . This suggests that they could be used in the development of antiviral drugs.
Antibacterial Applications
These compounds have shown antibacterial activities . This makes them potential candidates for the development of new antibacterial therapies.
Neurodegenerative Disorders Treatment
8-Hydroxyquinoline and its derivatives are commonly used in different areas including the treatment of neurodegenerative disorders . This suggests that they could be used in the development of drugs against diseases like Alzheimer’s.
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-amino-8-hydroxyquinoline-5-sulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S.H2O/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,10H2,(H,13,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTVUQMSHGMBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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